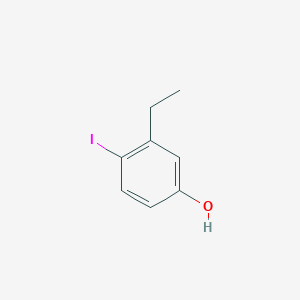

3-Ethyl-4-iodophenol

Description

Contextual Significance of Halogenated Phenols in Contemporary Organic Synthesis and Medicinal Chemistry

Halogenated phenols are a class of compounds that play a crucial role in modern science. The introduction of a halogen atom into a phenol (B47542) can significantly alter its physical, chemical, and biological properties. vulcanchem.com This modification can enhance the molecule's lipophilicity, which can improve its ability to cross biological membranes, and can also influence its binding affinity to biological targets such as enzymes and receptors. vulcanchem.comacs.org

In organic synthesis, the halogen atom, particularly iodine, serves as a versatile functional group that can participate in a wide array of cross-coupling reactions. vulcanchem.com These reactions, such as the Suzuki-Miyaura and Heck couplings, are fundamental to the construction of complex organic molecules, including pharmaceuticals and materials with novel properties. chemicalbook.in The presence of the hydroxyl group on the phenol ring adds another layer of reactivity, allowing for further functionalization through reactions like etherification.

Historical Trajectories and Modern Developments in Iodoarene and Substituted Phenol Chemistry

The chemistry of iodoarenes, or aromatic compounds containing an iodine atom, has a rich history that has seen a resurgence in recent decades. Initially, iodoarenes were primarily used in reactions where the iodine atom acted as a good leaving group. However, the development of new catalytic systems, particularly those based on transition metals like palladium, has dramatically expanded the synthetic utility of iodoarenes. These advancements have made it possible to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, revolutionizing the way complex molecules are synthesized.

Substituted phenols have long been recognized for their diverse applications, from their use as antiseptics to their role as precursors in the synthesis of polymers and pharmaceuticals. The ability to introduce various substituents onto the phenolic ring allows for the fine-tuning of the molecule's properties to suit specific applications. The combination of a halogen substituent with other functional groups on the phenol ring, as seen in 3-Ethyl-4-iodophenol, represents a modern approach to creating highly versatile and valuable chemical building blocks.

Interdisciplinary Research Landscape and Unique Research Objectives for this compound

The unique structural characteristics of this compound position it at the intersection of several scientific disciplines, including organic synthesis, medicinal chemistry, and materials science. A primary research objective for this compound is its utilization as a key intermediate in the synthesis of high-value molecules.

A significant example of its application is in the synthesis of the drug Alectinib, a potent and highly selective inhibitor of anaplastic lymphoma kinase (ALK) used in the treatment of non-small cell lung cancer. A derivative of this compound, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, serves as a crucial building block in the multi-step synthesis of Alectinib. The presence of the iodophenyl group in this intermediate is instrumental for subsequent chemical transformations that lead to the final complex structure of the drug. smolecule.com

The research into the synthesis of Alectinib highlights the unique value of this compound. The specific substitution pattern of the ethyl and iodo groups on the phenol ring is critical for achieving the desired reactivity and for the ultimate biological activity of the final product. This underscores the importance of designing and synthesizing tailored building blocks like this compound to enable the efficient construction of complex and life-saving pharmaceuticals.

Beyond its role in the synthesis of Alectinib, the potential for this compound to be used in the development of other novel compounds remains an active area of research. Its structure makes it a candidate for the synthesis of new materials with specific optical or electronic properties, as well as for the creation of new therapeutic agents targeting a range of diseases. The interdisciplinary nature of this research is driven by the need for innovative solutions in medicine and technology, with this compound serving as a valuable tool in the chemist's arsenal.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNJZXNVVBMBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438615 | |

| Record name | 3-Ethyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156878-64-7 | |

| Record name | 3-Ethyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 4 Iodophenol and Analogous Aryl Iodides

Conventional and Emerging Strategies for the Synthesis of Iodinated Phenolic Structures

Electrophilic Aromatic Iodination Reactions of Phenol (B47542) Derivatives

Electrophilic aromatic iodination is a fundamental method for the synthesis of aryl iodides. Due to the low electrophilicity of molecular iodine (I₂) compared to other halogens, direct iodination of aromatic compounds often requires an activating agent or an oxidant. thieme-connect.comthieme-connect.com Phenols are highly activated aromatic systems, making them susceptible to electrophilic substitution. The hydroxyl group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the -OH group.

For a substrate like 3-ethylphenol (B1664133), the starting material for 3-ethyl-4-iodophenol, the directing effects of both the hydroxyl and ethyl groups must be considered. The hydroxyl group directs iodination to the 2-, 4-, and 6-positions, while the ethyl group (a weak activator) directs to its ortho- and para-positions (positions 2-, 4-, and 5- relative to the ethyl group). The powerful activating and directing effect of the hydroxyl group dominates. Therefore, iodination is expected to occur primarily at the positions para (4-) and ortho (2- and 6-) to the hydroxyl group. The formation of this compound is favored due to the para-directing effect of the hydroxyl group.

Various reagent systems have been developed to generate a potent iodine electrophile (I⁺). Common methods include:

Iodine in the presence of an oxidizing agent: Oxidants like nitric acid, iodic acid (HIO₃), or hydrogen peroxide (H₂O₂) convert I₂ to a more reactive electrophilic species. researchgate.netorgsyn.org The use of iodine and iodic acid is a known method for iodinating phenols. orgsyn.org

Iodine monochloride (ICl): ICl is a polar molecule and a more effective iodinating agent than I₂. It has been used for the preparation of p-iodophenol. orgsyn.org

N-Iodosuccinimide (NIS): NIS is a common and convenient source of electrophilic iodine, often used with an acid catalyst.

Iodine with a Lewis acid: Lewis acids can polarize the I-I bond, increasing its electrophilicity. researchgate.net

A variety of reagents have been reported for the iodination of phenols, including I₂/NaNO₂, which allows for regioselective iodination at room temperature. thieme-connect.com For para-substituted phenols, this system typically results in ortho-iodination. thieme-connect.com For a meta-substituted phenol like 3-ethylphenol, para-iodination relative to the hydroxyl group is a likely outcome. Another approach involves using potassium iodide (KI) as the iodine source and potassium ferrate (K₂FeO₄) as an oxidant in water, which represents a greener alternative. tandfonline.comresearchgate.net This method has been shown to be effective for both electron-activated and deactivated phenols. tandfonline.com

| Reagent System | Conditions | Outcome for Phenols | Reference |

| I₂ / HIO₃ | Aqueous solution | Iodination of phenol | orgsyn.org |

| I₂ / NaNO₂ | H₂O-MeOH, rt | Regioselective mono-iodination | thieme-connect.com |

| KI / K₂FeO₄ | Water, rt | Good to excellent yields | tandfonline.comresearchgate.net |

| I₂ / Choline Chloride / K₂S₂O₈ | Acetonitrile (B52724), 65 °C | Moderate to good yields | researchgate.net |

| KI / (NH₄)₂S₂O₈ | Aqueous MeOH, rt | Predominantly ortho-monoiodination | organic-chemistry.org |

Diazotization and Sandmeyer-Type Transformations in Aryl Iodide Preparation

An alternative to direct iodination is the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction. This two-step process is particularly useful when direct iodination yields the wrong isomer or is otherwise problematic. To synthesize this compound via this route, one would start with 4-amino-3-ethylphenol (B1282518).

The process involves:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). kkwagh.edu.in This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺). The resulting diazonium salt of 4-amino-3-ethylphenol would be 3-ethyl-4-hydroxyphenyldiazonium chloride.

Iodide Substitution: The diazonium group is an excellent leaving group (releasing N₂ gas). Subsequent addition of an iodide salt, such as potassium iodide (KI), to the diazonium salt solution leads to the substitution of the diazonium group with iodine. orgsyn.orgresearchgate.net

This method is highly reliable for producing aryl iodides from the corresponding anilines and is a standard procedure for preparing compounds like o-iodophenol and p-iodophenol from their respective aminophenol precursors. orgsyn.orgorgsyn.org While requiring the synthesis of the precursor amine, it offers excellent regiochemical control.

| Starting Material | Reagents | Product | Reference |

| p-Aminophenol | 1. NaNO₂, H₂SO₄, 0°C; 2. KI | p-Iodophenol | orgsyn.org |

| o-Aminophenol | Diazotization, then iodide source | o-Iodophenol | orgsyn.org |

| Aromatic Amines | NaNO₂ / KI / Cation-exchange resin, H₂O | Iodoarenes | researchgate.net |

Transition Metal-Catalyzed Approaches to C-I Bond Formation in Aromatic Systems

In recent decades, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes, including iodination. sioc-journal.cn These methods can offer high regioselectivity, often guided by a directing group on the substrate. Palladium and copper are the most commonly used metals for this transformation.

Palladium-Catalyzed Iodination: Palladium(II)-catalyzed C-H iodination often employs an oxidant and an iodine source. nih.gov Molecular iodine (I₂) can be used as the sole oxidant in some systems. nih.gov For instance, Pd(OAc)₂ can catalyze the ortho-iodination of benzamides using I₂ as the iodinating agent and oxidant. nih.gov While many methods focus on substrates with directing groups like amides or carboxylic acids, these strategies are continually being expanded to other functional groups. chinesechemsoc.orgchinesechemsoc.orgnih.gov A notable development is the use of aryl iodides themselves as the iodinating reagent in a formal metathesis reaction, providing a mild alternative to electrophilic iodinating agents. chinesechemsoc.orgchinesechemsoc.org

Copper-Catalyzed Iodination: Copper catalysts are also effective for C-I bond formation. d-nb.infobeilstein-journals.org Copper(II) nitrate (B79036) has been used to catalyze the aerobic oxyiodination of phenols with I₂ in water, showing high activity and remarkable selectivity for the para-iodo product. researchgate.net For a substrate like 3-ethylphenol, this method would be expected to strongly favor the formation of this compound. Copper-catalyzed methods are often lauded for being more economical than their palladium counterparts. The mechanism can proceed via a phenoxy radical intermediate. d-nb.infobeilstein-journals.org

| Catalyst System | Iodine Source | Substrate Type | Key Features | Reference |

| Pd(OAc)₂ | I₂ | Benzamides | Ortho-selective, I₂ as sole oxidant | nih.gov |

| Pd(II) | 2-Nitrophenyl iodides | Hydrocinnamic acids | C-H iodination via metathesis | chinesechemsoc.orgchinesechemsoc.org |

| Cu(NO₃)₂ | I₂ | Phenols | Aerobic, para-selective, in water | researchgate.net |

| CuI / N,N-dimethylglycine | 4-Bromophenyl iodide | Phenols, Amides | One-pot multicomponent coupling | acs.org |

| Cu-Mn spinel oxide | N-Iodosuccinimide (NIS) | Phenols | Reusable catalyst, good regioselectivity | beilstein-journals.org |

Green Chemistry Principles Applied to the Preparation of Phenolic Aryl Iodides

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of iodinated phenols is an area where green chemistry principles are being actively applied.

Sustainable Methodologies for Iodination (e.g., Solvent-Free and Mechanochemical Techniques)

Solvent-Free and Solid-State Reactions: Performing reactions without a solvent minimizes waste and can simplify product purification. Several solvent-free methods for the iodination of aromatic compounds have been developed. One approach involves grinding the aromatic substrate with iodine and a solid-supported reagent, such as silica-supported bismuth(III) nitrate, at room temperature. thieme-connect.comthieme-connect.com Another solid-state method uses an iodine-silver nitrate combination, which is blended in a mortar at room temperature to afford aryl iodides in high yields. tandfonline.com Grinding hydroxylated aromatic aldehydes and ketones with iodine and iodic acid is another efficient, solvent-free method. researchgate.net Tetramethylammonium dichloroiodate has also been reported as an efficient reagent for the solvent-free iodination of various aromatic compounds. acs.org

Reactions in Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several iodination procedures for phenols have been adapted to run in aqueous media. As mentioned, the use of potassium iodide with an oxidant like potassium ferrate or under copper catalysis with aerobic oxidation are effective methods for iodinating phenols in water. researchgate.nettandfonline.comresearchgate.net Laccase, an enzyme, can also catalyze the iodination of p-substituted phenols using KI as the iodine source and aerial oxygen as the oxidant in a highly sustainable process. rsc.org

Mechanochemical Techniques: Mechanochemistry uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of bulk solvents. nih.govthieme-connect.dedntb.gov.ua This technique is gaining traction as a green synthetic tool. While specific examples for this compound are not prominent, mechanochemical methods have been successfully applied to related transformations, such as the synthesis of diarylethynes from aryl iodides and the generation of arylmanganese nucleophiles, demonstrating the potential of this approach for C-I bond-related chemistry. thieme-connect.dethieme-connect.comrsc.org

| Green Method | Reagent/Catalyst | Conditions | Advantages | Reference |

| Solvent-Free Grinding | I₂ / Bi(NO₃)₃·5H₂O-SiO₂ | Room Temperature | No solvent, mild conditions | thieme-connect.comthieme-connect.com |

| Solvent-Free Grinding | I₂ / AgNO₃ | Room Temperature | High yields, environmentally safe | tandfonline.com |

| Aqueous Reaction | KI / K₂FeO₄ | Room Temperature | Green solvent, non-toxic reagents | tandfonline.comresearchgate.net |

| Aqueous Catalysis | Cu(NO₃)₂ / I₂ / O₂ | Mild Conditions | High atom economy, green solvent | researchgate.net |

| Enzymatic Catalysis | Laccase / KI / O₂ | Mild Conditions | Sustainable, high efficiency | rsc.org |

| Mechanochemistry | Pd catalyst, Cu salt | Ball milling | Solvent-free, rapid | nih.govthieme-connect.dethieme-connect.com |

Hypervalent Iodine Strategies for Environmentally Benign C-I Coupling

Hypervalent iodine compounds, which contain an iodine atom in a higher-than-normal oxidation state (typically +3 or +5), have become indispensable reagents in modern organic synthesis. illinois.edudiva-portal.orgarkat-usa.org They are valued as environmentally benign alternatives to heavy metal-based reagents due to their low toxicity and ready availability. mdpi.comacs.orgresearchgate.net

In the context of C-I bond formation, hypervalent iodine reagents can act as both iodine sources and oxidants. Reagents like (diacetoxyiodo)benzene, PhI(OAc)₂, can be used in combination with I₂ to generate a highly reactive iodinating species, often referred to as a Suárez-type reagent (IOAc). nih.govnih.govmdpi.com This has been used in palladium-catalyzed C-H iodination. nih.govnih.gov

Hypervalent iodine compounds are also central to C-C and C-heteroatom bond formations where an iodo-functionalized product is generated. beilstein-journals.org For example, they can be used to synthesize diaryliodonium salts, which are themselves powerful arylating agents. diva-portal.org The development of catalytic and recyclable hypervalent iodine reagents is a key area of research, further enhancing their green credentials. rsc.org These reagents offer mild reaction conditions and high selectivity, making them an attractive option for the synthesis of complex molecules like functionalized iodophenols. acs.orgacs.org

Eco-friendly Reagent Systems in Iodophenol Synthesis (e.g., Iodine/Hydrogen Peroxide in Aqueous Media)

Traditional iodination methods often rely on harsh reagents and organic solvents. In contrast, green chemistry approaches utilize safer, more sustainable alternatives. A prominent example is the use of molecular iodine (I₂) in combination with hydrogen peroxide (H₂O₂) in aqueous media. scielo.br This system is advantageous because H₂O₂ is a safe and environmentally accepted oxidizer, and water is a non-flammable and innocuous solvent. scielo.br The hydrogen peroxide acts as an in-situ oxidant to generate the electrophilic iodine species required for aromatic substitution.

This method has proven effective for the iodination of various phenol derivatives, including those with electron-withdrawing groups, providing good to excellent yields under mild conditions. scielo.br The reaction typically involves stirring the phenol and molecular iodine in water, followed by the addition of an aqueous solution of hydrogen peroxide. scielo.br The process is often carried out at room temperature or slightly elevated temperatures (e.g., 50 °C). scielo.br

Other eco-friendly systems have also been developed. One such method employs sodium periodate (B1199274) (NaIO₄) and hydrogen peroxide in an aqueous ethanol (B145695) medium for the iodination of moderately active arenes, including phenols. asianpubs.org This approach can be controlled by stoichiometry to achieve excellent yields of mono-iodinated products. asianpubs.org Another green alternative is the use of sodium percarbonate (SPC), a stable and inexpensive solid that acts as a 'dry carrier' of hydrogen peroxide. nih.gov SPC has been successfully used as an eco-friendly oxidant in the iodination of various aromatic compounds. nih.gov

Table 1: Iodination of Various Phenols using Iodine and Hydrogen Peroxide in Water This table presents data on the efficiency of an eco-friendly iodination method for different phenol substrates.

| Phenol Substrate | Product | Yield (%) |

| 4-Hydroxybenzoic acid | 4-Hydroxy-3,5-diiodobenzoic acid | 95 |

| Methyl 4-hydroxybenzoate | Methyl 4-hydroxy-3,5-diiodobenzoate | 98 |

| 4-Hydroxyacetophenone | 4-Hydroxy-3,5-diiodoacetophenone | 92 scielo.br |

| 4-Nitrophenol | 2,6-Diiodo-4-nitrophenol | 65 scielo.br |

Regioselective Synthesis of this compound

The synthesis of this compound from its precursor, 3-ethylphenol, is a classic example of an electrophilic aromatic substitution reaction where control of regioselectivity is paramount. The challenge lies in directing the incoming iodine electrophile to the C-4 position, which is para to the powerful hydroxyl directing group and ortho to the weaker ethyl directing group.

Control over Halogenation Position in Substituted Phenols

The position of halogenation on a substituted phenol ring is dictated by the electronic effects of the substituents already present. The hydroxyl (-OH) group is a very strong activating group and is ortho, para-directing. msu.edulibretexts.org The ethyl (-CH₂CH₃) group is a weak activating group and is also ortho, para-directing. In 3-ethylphenol, the positions available for substitution are C-2, C-4, and C-6.

Position 2: ortho to the -OH group, meta to the -ethyl group.

Position 4: para to the -OH group, ortho to the -ethyl group.

Position 6: ortho to the -OH group, ortho to the -ethyl group.

Both the hydroxyl and ethyl groups activate the positions ortho and para to themselves. The hydroxyl group's directing effect is dominant. Therefore, positions 2, 4, and 6 are all activated. However, steric hindrance from the adjacent ethyl group can disfavor substitution at the C-2 position. The C-4 and C-6 positions are both strongly activated by the hydroxyl group.

Achieving regioselectivity for the desired 4-iodo isomer often requires careful control of reaction conditions:

Stoichiometry: Controlling the amount of the iodinating agent can prevent over-halogenation, which can occur readily with highly activated rings like phenols. libretexts.orgbeilstein-journals.org

Catalysts: Lewis acid or base catalysts can be used to influence the regiochemical outcome. For instance, certain sulfur-containing catalysts have been shown to enhance para-selectivity in the chlorination of phenols, a principle that can be extended to iodination. mdpi.com Conversely, specialized catalysts have been designed to favor ortho-substitution. nsf.gov

Reagent Choice: The choice of the iodinating agent is crucial. Milder reagents may exhibit higher selectivity. The use of N-iodosuccinimide (NIS), often in the presence of an acid catalyst, is a common method for controlled iodination. worktribe.com

Protecting Groups: Advanced strategies can involve the use of protecting groups to temporarily block more reactive sites or to direct the electrophile to a specific position. worktribe.comamazonaws.com

For 3-ethylphenol, iodination under conditions that favor thermodynamic control or that employ sterically bulky catalysts or iodinating agents can enhance the formation of the para-iodinated product (this compound) over the ortho-iodinated one (2-iodo-5-ethylphenol).

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution This table summarizes the activating/deactivating and directing properties of various functional groups on an aromatic ring.

| Substituent Group | Name | Type | Directing Effect |

| -OH | Hydroxyl | Strongly Activating | Ortho, Para |

| -NH₂ | Amino | Strongly Activating | Ortho, Para |

| -O-Alkyl | Alkoxy | Strongly Activating | Ortho, Para |

| -Alkyl | Alkyl (e.g., Ethyl) | Weakly Activating | Ortho, Para |

| -Cl, -Br, -I | Halo | Weakly Deactivating | Ortho, Para |

| -NO₂ | Nitro | Strongly Deactivating | Meta |

| -COOH | Carboxylic Acid | Moderately Deactivating | Meta |

Stereochemical Considerations in the Introduction of Ethyl and Iodo Substituents

In the context of synthesizing this compound, there are no stereochemical considerations. The final molecule is achiral.

The benzene (B151609) ring of the phenol is planar. The introduction of the ethyl group at the C-3 position and the iodine atom at the C-4 position does not create any chiral centers. A chiral center is typically a carbon atom bonded to four different groups, which is not the case for any atom in the this compound molecule. The synthesis proceeds through an electrophilic attack on the planar aromatic ring, and the resulting product does not have enantiomers or diastereomers. Therefore, considerations of stereoselective or stereospecific synthesis are not applicable to this particular compound.

Chemical Reactivity and Mechanistic Studies of 3 Ethyl 4 Iodophenol Derivatives

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most prominent site for cross-coupling reactions, as aryl iodides are highly reactive substrates for oxidative addition to transition metal catalysts.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For derivatives like 3-Ethyl-4-iodophenol, the aryl iodide is the primary reactive partner. While specific studies on this compound are not extensively documented, its reactivity can be inferred from well-established protocols for similar iodophenols. nih.gov The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (Suzuki), migratory insertion (Heck), or coupling with a copper acetylide (Sonogashira), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling of this compound with an arylboronic acid would produce a biphenyl (B1667301) derivative. The reaction is typically tolerant of the free phenolic hydroxyl group, although its protection may sometimes be beneficial. rsc.org Aqueous conditions using catalysts like Pd/C have proven effective for coupling iodophenols. nih.gov

The Heck-Mizoroki reaction would involve coupling with an alkene, such as styrene (B11656) or an acrylate, to form a substituted stilbene (B7821643) or cinnamate (B1238496) derivative. oup.comrsc.org The presence of the ethyl group ortho to the iodine may introduce minor steric hindrance, potentially influencing reaction rates compared to the unsubstituted 4-iodophenol (B32979). oup.com

The Sonogashira coupling with a terminal alkyne provides a direct route to aryl-substituted acetylenes. acs.orgresearchgate.net These reactions are often co-catalyzed by copper salts and proceed efficiently with aryl iodides. acs.orgbeilstein-journals.orgberkeley.edu Cyclocarbonylative Sonogashira reactions of 2-iodophenols are known to produce flavones, suggesting that the core structure of this compound is amenable to complex, one-pot transformations. researchgate.net

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd/C or Pd(OAc)₂ | K₂CO₃ or NaHCO₃ | Water or Aqueous Ethanol (B145695) | 4-Aryl-3-ethylphenol | nih.govfrontiersin.org |

| Heck-Mizoroki | Styrene | Pd NPs or Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Water | 3-Ethyl-4-styrylphenol | oup.com |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | DMF or CH₃CN | 3-Ethyl-4-(alkynyl)phenol | researchgate.netberkeley.edu |

While palladium remains dominant, there is growing interest in using more earth-abundant and cost-effective metals like iron and nickel for cross-coupling reactions. acs.org

Iron-catalyzed couplings have been developed for various transformations of aryl iodides, including the formation of C-S, C-N, C-Se, and C-C bonds. rsc.orgthieme-connect.comresearchgate.netrsc.org For instance, FeCl₃ in combination with suitable ligands can catalyze the coupling of aryl iodides with thiols or serve in Sonogashira-type reactions. beilstein-journals.orgrsc.org These methods offer a greener alternative to traditional palladium catalysis.

Nickel-catalyzed couplings are also effective for activating aryl halides. Decarboxylative arylations using a dual Fe/Ni metallaphotoredox system have been shown to couple aryl iodides with carboxylic acid derivatives under mild, light-induced conditions. chemrxiv.org

Recent advances have focused on activating aryl iodides without transition metals, often employing photochemistry or strong bases. These methods typically proceed through radical intermediates.

One approach involves the formation of an electron donor-acceptor (EDA) complex between an electron-rich species and the aryl iodide. rsc.orgrsc.org Upon irradiation with visible light, a single-electron transfer (SET) can occur, leading to the formation of an aryl radical that engages in the coupling reaction. This has been applied to C-C and C-Se bond formation. rsc.orgrsc.org

Another strategy is bismuth photocatalysis , where a bismuth(I) complex is activated by light to perform an oxidative addition into the C-I bond. Subsequent light-induced homolytic cleavage of the resulting aryl-Bi(III) intermediate generates an aryl radical for coupling. researchgate.netresearchgate.netnih.govnih.gov

Furthermore, base-promoted homolytic aromatic substitution (BHAS) can generate aryl radicals from aryl halides using a strong base like potassium tert-butoxide, often in the presence of an organic ligand, to initiate the coupling process. acs.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions of this compound

The aromatic ring itself is a site for substitution reactions, with the regiochemical outcome dictated by the existing substituents. ottokemi.comchemicalbull.com

For electrophilic aromatic substitution , the directing effects of the substituents must be considered. The hydroxyl (-OH) and ethyl (-C₂H₅) groups are both activating and ortho-, para-directing. The iodine (-I) atom is deactivating via its inductive effect but is also ortho-, para-directing due to resonance. In this compound, the positions available for substitution are C2, C5, and C6.

Position C2: Ortho to the ethyl group and meta to the hydroxyl and iodo groups.

Position C5: Para to the ethyl group and ortho to the hydroxyl group. This position is highly activated.

Position C6: Ortho to the iodo group and meta to the ethyl group.

The powerful activating and directing effect of the hydroxyl group would strongly favor electrophilic attack at position C5. The secondary site would likely be C2, influenced by the ethyl group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation would be expected to yield the 5-substituted derivative as the major product. bdu.ac.in

Nucleophilic aromatic substitution (SNAr) to replace the iodine atom is generally difficult for this substrate. Such reactions typically require strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. Since this compound only possesses electron-donating or weakly deactivating groups, SNAr reactions would necessitate harsh conditions or alternative mechanisms like a benzyne (B1209423) pathway. vulcanchem.com

Oxidative and Reductive Chemical Transformations

Oxidative transformations can target either the phenol (B47542) ring or the ethyl substituent. The phenolic hydroxyl group is susceptible to oxidation by various reagents, which can lead to the formation of quinone-type structures or coupling products. acs.orggoogle.com Under more vigorous conditions, the benzylic position of the ethyl group can be oxidized to a secondary alcohol or a ketone (acetophenone derivative), a common transformation for alkylarenes. mdpi.comsdu.edu.cn

Reductive transformations primarily involve the cleavage of the carbon-iodine bond. The reduction of aryl iodides to the corresponding arenes is a well-established process. oup.com This deiodination can be achieved catalytically with hydrogen gas and a palladium catalyst or through various other methods, including radical-mediated reductions. nih.govorganic-chemistry.org For this compound, this reaction would cleanly yield 3-ethylphenol (B1664133). Studies on the deiodination of other iodophenols by chemical reagents like ferrate(VI) or by microbial consortia demonstrate the lability of the C-I bond under reductive conditions. acs.orgnih.gov

Functional Group Interconversions at the Phenolic Hydroxyl and Ethyl Substituents

The hydroxyl and ethyl groups can be chemically modified to introduce new functionalities.

The phenolic hydroxyl group is acidic and can be readily converted into other functional groups.

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) yields the corresponding ether.

Esterification: Acylation with an acid chloride or anhydride (B1165640) produces a phenolic ester. ottokemi.comchemicalbull.com

Triflate Formation: A particularly useful transformation is the conversion of the phenol to an aryl trifluoromethanesulfonate (B1224126) (triflate) using reagents like triflic anhydride or N-phenyltriflimide. organic-chemistry.orgacs.org Aryl triflates are excellent electrophiles in their own right and can participate in a second, independent cross-coupling reaction, making the original phenol a versatile difunctional building block. berkeley.edu

The ethyl substituent is generally more robust. However, the benzylic C-H bonds can be functionalized under specific conditions. This can include radical halogenation (e.g., with N-bromosuccinimide) or direct C-H oxidation/functionalization using specialized catalytic systems, though these reactions are often less selective than those at the other sites of the molecule. acs.orgacs.orgrsc.orgrsc.org

Computational Chemistry Approaches for 3 Ethyl 4 Iodophenol and Substituted Phenols

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) is a widely used computational method in chemistry for studying the electronic structure of multi-electron systems. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of molecular systems, including substituted phenols. nih.govresearchgate.net DFT calculations are employed to predict geometry, spectroscopic properties, and the electronic structure of organic molecules. nih.gov

Studies on various substituted phenols have demonstrated the reliability of DFT in predicting molecular properties. acs.org For instance, the B3LYP functional is frequently used to investigate substituent effects on the electronic properties and bond dissociation enthalpies of phenols. acs.org In the case of 3-Ethyl-4-iodophenol, the electron-donating nature of the ethyl group and the electron-withdrawing and bulky nature of the iodine atom are expected to significantly influence the electron density distribution on the aromatic ring and the hydroxyl group. mdpi.com This, in turn, affects the molecule's reactivity and interaction with other species. DFT can be used to quantify these effects by calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. nih.govacs.orgresearchgate.net The energy gap between the HOMO and LUMO is a crucial descriptor for chemical reactivity. nih.govacs.org

Table 1: Common DFT Functionals and Their Applications in Phenol (B47542) Studies

| DFT Functional | Basis Set | Application | Reference |

| B3LYP | 6-31G(d,p) | Intramolecular hydrogen bonding, Bond Dissociation Enthalpy (BDE) | acs.org |

| B3LYP | 6-311++G(d,p) | Vibrational spectra, NMR, NBO, NLO, HOMO-LUMO analysis | researchgate.net |

| CAM-B3LYP | 6-31+G(d) | Vertical absorption/emission energies, ESIPT studies | conicet.gov.ar |

| M06-2X | Varies | Non-covalent interactions, stability of complexes | acs.org |

| B3LYP | LANL2DZ | Geometry optimization, NBO, Fukui index, FMO, MEP, vibrational frequencies | nih.gov |

This table is interactive and can be sorted by column headers.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. While often more computationally demanding than DFT, they can provide highly accurate predictions for molecular properties. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for systems where high accuracy is paramount. researchgate.net

For substituted phenols, ab initio calculations have been used to study O–H bond dissociation energies and the effects of chlorine substitution on phenoxyl radicals. acs.orgresearchgate.net These methods are valuable for benchmarking results obtained from more economical DFT calculations. Although computationally expensive, their accuracy in predicting thermodynamic and kinetic parameters is well-established, especially when studying differences between similar compounds. acs.org For complex phenomena such as weak hydrogen bonds, high-level ab initio methods with large basis sets are necessary for a proper description. researchgate.net

In Silico Prediction of Physico-Chemical Parameters and Reactivity Descriptors (e.g., pKa, Bond Dissociation Energies)

Computational methods are highly effective for predicting key physico-chemical parameters that govern the behavior of molecules like this compound.

The acidity constant (pKa) is a critical parameter for phenols. Accurate computational protocols for pKa prediction have been developed, often using DFT in combination with continuum solvation models. conicet.gov.ar Some of the most accurate methods also incorporate explicit water molecules in the calculation to better model the solvation environment of the phenolic proton. conicet.gov.ar For a series of 13 substituted phenols, a method using the CAM-B3LYP functional with two explicit water molecules and the SMD solvation model yielded highly accurate pKa values with a mean absolute error of just 0.3 units. conicet.gov.ar Such approaches are powerful for predicting the acidity of novel phenolic compounds without the need for experimental synthesis and measurement. conicet.gov.ar

The O-H Bond Dissociation Enthalpy (BDE) is another crucial descriptor, particularly relevant to the antioxidant activity of phenols. DFT methods, such as (RO)B3LYP with large basis sets, have been shown to calculate BDEs for substituted phenols with high accuracy, often within 1-2 kcal/mol of experimental values. mdpi.com Studies have systematically shown how substituents affect BDE: electron-donating groups (like the ethyl group in this compound) generally lower the O-H BDE, while electron-withdrawing groups tend to increase it. mdpi.com For example, in para-substituted phenols, an NH₂ group lowers the BDE by 9.6 kcal/mol, whereas a NO₂ group increases it by 4.2 kcal/mol compared to the parent phenol. mdpi.com The interplay of the electron-donating ethyl group and the electron-withdrawing iodo group in this compound would result in a BDE value that reflects the balance of these opposing electronic effects.

Table 2: Calculated vs. Experimental O-H BDEs (kcal/mol) for Selected para-Substituted Phenols

| Substituent (X) | Calculated BDE (RO)B3LYP/6-311++G(2df,2p) | Experimental BDE | Reference |

| -H | 87.5 | 87.3 ± 1.5 | mdpi.com |

| -CH₃ | 86.1 | 86.5 ± 1.5 | mdpi.com |

| -F | 87.2 | 87.8 ± 1.4 | mdpi.com |

| -Cl | 87.4 | 87.8 ± 1.4 | mdpi.com |

| -NH₂ | 77.9 | 79.5 ± 1.7 | mdpi.com |

| -NO₂ | 91.7 | 91.5 ± 1.5 | mdpi.com |

This table is interactive and can be sorted by column headers.

Molecular Dynamics and Docking Simulations for Interaction Analysis

Molecular dynamics (MD) and docking simulations are computational techniques used to study the interactions between molecules. MD simulations provide insights into the time-dependent behavior of molecular systems, while docking predicts the preferred orientation of one molecule when bound to a second. researchgate.net

For substituted phenols, these methods are valuable for understanding how they interact with biological targets such as enzymes or receptors. acs.orgresearchgate.net Docking studies can help determine if a molecule is likely to be a substrate or an inhibitor of an enzyme by analyzing its binding mode and proximity to key active site residues. acs.org For example, docking simulations have been used to study the interaction of ortho-substituted phenols with the enzyme tyrosinase. acs.org

MD simulations can further explore the stability of these interactions over time. researchgate.net In the context of this compound, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in molecular recognition and drug design. researchgate.netacs.org Both the ketone and ester groups, if present in related complex structures, can engage in hydrogen bonding. MD and docking would be powerful tools to investigate how this compound or its derivatives might interact with specific biological targets. researchgate.net

Theoretical Spectroscopy for Interpretation of Experimental Data (e.g., UV Absorption Spectra)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and interpreting experimental spectra. acs.orgresearchgate.netuc.pt By calculating the vertical excitation energies, researchers can predict the UV-Vis absorption spectra of molecules like substituted phenols. acs.orguc.pt

These theoretical spectra help in assigning the electronic transitions responsible for the observed absorption bands. uc.pt For substituted phenols, TD-DFT calculations can accurately reproduce the spectral shifts (either red or blue shifts) caused by different substituents on the aromatic ring. conicet.gov.ar The calculations can also elucidate how factors like solvent polarity and intramolecular interactions influence the electronic spectra. conicet.gov.ar For this compound, TD-DFT could predict its UV absorption maxima and help understand how the ethyl and iodo substituents perturb the π → π* transitions of the phenol chromophore. uc.pt

Structure Activity Relationships Sar of 3 Ethyl 4 Iodophenol Derivatives

Impact of Ethyl and Iodo Substituents on Molecular Interactions and Biological Activity

Electronic Effects: The ethyl group at the meta-position (C3) is a weak electron-donating group (EDG) through an inductive effect (+I). EDGs increase the electron density on the aromatic ring, which can make the phenolic proton less acidic and stabilize the phenoxyl radical formed after hydrogen atom transfer. In contrast, the iodine atom at the para-position (C4) exerts a dual electronic effect: it is electron-withdrawing via induction (-I) due to its electronegativity but can be electron-donating through resonance (+R) by sharing its lone pair electrons with the ring. For halogens, the inductive effect typically outweighs the resonance effect, making the 4-iodo group net electron-withdrawing. This withdrawal of electron density tends to increase the acidity of the phenolic proton (lower pKa) but can destabilize the phenoxyl radical. The interplay between the meta-donating ethyl group and the para-withdrawing iodo group creates a unique electronic environment that influences the molecule's redox potential and its ability to participate in hydrogen bonding.

Steric and Hydrophobic Effects: The ethyl group increases the steric bulk and lipophilicity of the molecule. Increased lipophilicity can enhance membrane permeability and improve interactions with hydrophobic pockets in proteins. The iodine atom is large and polarizable, contributing significantly to the molecule's size and lipophilicity. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in biological macromolecules, which can contribute to binding affinity and specificity.

Table 1: Comparison of Physicochemical Properties of Phenol (B47542) and Selected Derivatives

| Compound | Substituent(s) | Predicted LogP | Predicted pKa | Key Property Influence |

|---|---|---|---|---|

| Phenol | None | 1.5 | 9.9 | Baseline reference |

| 3-Ethylphenol (B1664133) | 3-Ethyl | 2.5 | 10.1 | Increased lipophilicity, slightly decreased acidity |

| 4-Iodophenol (B32979) | 4-Iodo | 2.9 | 9.2 | Increased lipophilicity, increased acidity, potential for halogen bonding |

| 3-Ethyl-4-iodophenol | 3-Ethyl, 4-Iodo | 3.5 | ~9.3 | High lipophilicity, acidity influenced by opposing electronic effects |

Mechanistic Elucidation from Comprehensive SAR Studies on Phenolic Scaffolds

Comprehensive SAR studies on broad classes of phenolic compounds provide deep mechanistic insights that can be applied to specific molecules like this compound. By systematically altering substituents, researchers can dissect the contributions of different molecular properties to a particular biological effect.

For antioxidant activity, SAR studies have established several key principles. The primary mechanism often involves hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical. The efficacy of this process depends on the O-H bond dissociation enthalpy (BDE). Substituents that lower the BDE and stabilize the resulting phenoxyl radical enhance antioxidant activity. acs.org SAR studies consistently show that electron-donating groups, particularly at the ortho and para positions, are beneficial. nih.gov For monophenols lacking a second hydroxyl group, the presence of alkyl groups is important to stabilize the phenoxyl radical. nih.govresearchgate.net In this compound, the 3-ethyl group contributes to this stabilization. The 4-iodo group's electron-withdrawing nature might seem counterintuitive for radical stability, but its role could be more complex, potentially influencing other antioxidant mechanisms like single electron transfer (SET) or interacting with the active site of enzymes involved in oxidative stress.

For other biological activities, such as antimicrobial or enzyme inhibitory effects, the mechanism is often related to specific binding interactions. Here, SAR studies help to map the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. By comparing the activity of this compound with analogs (e.g., 3-ethyl-4-chlorophenol, 3-methyl-4-iodophenol, 4-ethyl-3-iodophenol), one could determine:

The optimal size and lipophilicity for the alkyl group at position 3.

The importance of the halogen's size, electronegativity, and ability to form halogen bonds at position 4.

The positional importance of each substituent, confirming whether the observed activity is specific to the 3,4-disubstitution pattern.

Such studies reveal whether the molecule acts as a general membrane disruptor (driven by lipophilicity), a specific enzyme inhibitor (driven by shape and electronic complementarity), or a radical scavenger (driven by redox properties). nih.gov The insights gained from these comprehensive studies are critical for understanding how the unique combination of an ethyl and an iodo group on a phenolic scaffold translates into a specific biological function.

Advanced Applications of 3 Ethyl 4 Iodophenol in Materials Science and Medicinal Chemistry Scaffolds

Utilization as a Synthetic Precursor in Medicinal Chemistry Scaffolds and Drug Discovery

3-Ethyl-4-iodophenol serves as a critical starting material and intermediate in the synthesis of complex molecular frameworks with potential therapeutic applications. vulcanchem.com The presence of an ethyl group and an iodine atom on the phenol (B47542) ring provides specific steric and electronic properties that are advantageous for creating diverse chemical entities. vulcanchem.com Its structure allows for selective modifications, making it a valuable component in the development of compounds aimed at specific biological targets. vulcanchem.com

Development of Chromone, Coumarin (B35378), and Benzofuran (B130515) Derivatives

The structural motif of this compound is integral to the synthesis of various heterocyclic compounds, including chromones, coumarins, and benzofurans, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. researchgate.net

Chromones: These bicyclic systems are synthesized from precursors like this compound and are known for their diverse biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. researchgate.net The synthesis often involves reactions like the Kostanecki-Robinson reaction or modified Vilsmeier-Haack reactions, starting from substituted phenols. researchgate.net

Coumarins: Substituted coumarins can be synthesized from o-iodophenols through palladium-catalyzed annulation of internal alkynes in the presence of carbon monoxide. colab.ws This method allows for the preparation of a variety of 3,4-disubstituted coumarins. colab.ws Novel 4,6-substituted coumarin derivatives have shown potential for osteoblastogenic effects. jst.go.jp The 6-carbamoyl-4-phenylcoumarin structure, in particular, has been identified as a promising scaffold for developing drugs to treat osteoporosis. jst.go.jp

Benzofurans: The synthesis of benzofuran derivatives often utilizes palladium- and copper-based catalysts in reactions like the Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization. nih.govacs.org This approach has been successful in producing a range of benzofuran derivatives in good to excellent yields. acs.org Benzofuran-based compounds have shown promise as inhibitors of enzymes like DsbA from Escherichia coli, which is a target for developing anti-virulence drugs. researchgate.net

Table 1: Synthesis of Heterocyclic Derivatives from Iodophenol Precursors

| Heterocyclic Scaffold | General Synthetic Approach | Key Reagents/Catalysts | Potential Biological Applications |

|---|---|---|---|

| Chromones | Cyclization of substituted phenols | Varies (e.g., Kostanecki-Robinson, Vilsmeier-Haack) | Anti-cancer, antimicrobial, anti-inflammatory researchgate.net |

| Coumarins | Palladium-catalyzed annulation of o-iodophenols and alkynes | Pd(OAc)₂, pyridine, CO colab.ws | Osteoblastogenic jst.go.jp |

| Benzofurans | Sonogashira coupling and intramolecular cyclization | (PPh₃)PdCl₂, CuI, triethylamine (B128534) nih.govacs.org | Anti-virulence (DsbA inhibitors) researchgate.net |

Synthesis of Bioactive Compounds (e.g., P2X3 Receptor Antagonists, LTA4H Inhibitors, p53 Rescue Drugs)

The versatility of this compound extends to its role as a precursor in the synthesis of specific bioactive compounds targeting various diseases.

P2X3 Receptor Antagonists: While direct synthesis from this compound is not explicitly detailed in the provided results, the general utility of iodophenols in constructing complex molecules for drug discovery suggests its potential as a starting material for such antagonists, which are investigated for pain and other sensory disorders.

LTA4H Inhibitors: Similarly, the synthesis of Leukotriene A4 Hydrolase (LTA4H) inhibitors, which are of interest for their anti-inflammatory properties, can involve intermediates derived from functionalized phenols.

p53 Rescue Drugs: In the context of cancer therapy, particularly for tumors with mutated or deficient p53, strategies to restore p53 function are crucial. Histone deacetylase (HDAC) inhibitors have been identified as potent sensitizers in p53-deficient cancers. nih.gov While a direct synthetic link is not provided, the development of novel small molecules, including potential HDAC inhibitors, often relies on versatile building blocks like this compound.

Application in Fragment-Based Drug Discovery and Target Identification

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. biorxiv.org Iodinated phenols and their derivatives are valuable in FBDD.

The process often begins with the identification of fragment hits, which are then optimized and grown into more potent, drug-like molecules. acs.org For instance, a fragment-based approach targeting the E. coli DsbA enzyme led to the development of a benzofuran hit into a new class of inhibitors. researchgate.net The initial fragments, often with low affinity, provide a starting point for structure-guided design. researchgate.netacs.org Computational tools and biophysical methods like NMR spectroscopy and X-ray crystallography are employed to understand fragment binding and guide the design of more potent compounds. researchgate.netacs.org

Table 2: Fragment-Based Drug Discovery (FBDD) Principles

| FBDD Stage | Description | Relevance of this compound |

|---|---|---|

| Fragment Library Screening | Screening of low molecular weight compounds for binding to a target. biorxiv.org | Derivatives of this compound can be included as fragments. |

| Hit Identification | Identification of fragments that bind to the target, often with low affinity. acs.org | The iodophenyl moiety can provide specific interactions. |

| Hit-to-Lead Optimization | Growing or merging fragments to increase potency and drug-like properties. acs.org | The functional groups of this compound allow for chemical elaboration. |

| Lead Compound | A more potent and optimized molecule developed from a fragment hit. | Leads can incorporate the core structure of the initial fragment. |

Integration into Advanced Materials Science Applications

The unique chemical properties of this compound also make it a valuable precursor in the field of materials science, contributing to the development of advanced materials with tailored electronic and physical properties.

Precursors for Organic Semiconductors and Photovoltaic Devices

Organic semiconductors are the foundation of various electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.netnih.gov The performance of these devices is highly dependent on the molecular structure and properties of the organic materials used. nih.gov

Iodinated aromatic compounds, such as derivatives of this compound, serve as important building blocks in the synthesis of π-conjugated polymers and small molecules for these applications. The substitution pattern on the aromatic ring influences the electronic properties, such as the HOMO and LUMO energy levels, and the solid-state packing of the molecules, which in turn affects charge transport and device efficiency. nih.gov For example, the Stille cross-coupling reaction is a versatile method for creating arylenevinylene compounds, which are used in luminescent and photovoltaic applications, from aryl halides. nih.gov

Synthesis of Polymers, Biomaterials, and Nanomaterials with Tailored Properties

The reactivity of the iodophenyl group allows for the incorporation of this compound into various polymeric structures, biomaterials, and nanomaterials.

Polymers: It can be used as a monomer or a functional comonomer in polymerization reactions to create polymers with specific properties. For instance, polymers containing iodine can exhibit radiopacity, making them useful for biomedical imaging applications. researchgate.net

Biomaterials: Iodine-containing biomaterials are being developed for applications such as radiopaque embolic agents. researchgate.net These materials can be made from polymers that incorporate iodinated monomers. The stability of the carbon-iodine bond is a critical factor in the biocompatibility of these materials. researchgate.net

Nanomaterials: this compound can be a precursor for synthesizing nanoparticles with specific functionalities. rsc.org For example, polymer nanoparticles containing iodine can be used as contrast agents for X-ray imaging. chem-soc.si The synthesis of such nanoparticles often involves techniques like emulsion polymerization, where the iodinated compound is encapsulated within a polymer matrix. chem-soc.siresearchgate.net

Table 3: Applications of this compound in Materials Science

| Material Type | Synthetic Role of this compound | Key Properties and Applications |

|---|---|---|

| Organic Semiconductors | Precursor for π-conjugated systems via cross-coupling reactions. nih.gov | Tunable electronic properties for OLEDs and OPVs. researchgate.netnih.gov |

| Polymers | Monomer or functional comonomer in polymerization. | Tailored properties such as radiopacity. researchgate.net |

| Biomaterials | Incorporation into polymer backbones for radiopaque materials. researchgate.net | Radiopaque embolic agents for medical imaging. researchgate.net |

| Nanomaterials | Precursor for functionalized or encapsulated nanoparticles. rsc.orgchem-soc.si | Contrast agents for X-ray imaging. chem-soc.si |

Environmental Fate and Bioremediation of Halogenated Phenols, with Specific Reference to Iodinated Phenols

Elucidation of Degradation Pathways of Iodinated Phenols in Environmental Compartments

The environmental persistence of iodinated phenols is determined by their susceptibility to various degradation processes, including microbial breakdown under different redox conditions and abiotic degradation through chemical and photochemical reactions.

Under anaerobic conditions, such as those found in sediments and certain subsurface environments, microbial consortia play a crucial role in the degradation of halogenated phenols. asm.org Sulfate-reducing bacteria (SRB) are particularly significant in marine and estuarine sediments where sulfate (B86663) is abundant. asm.org

Research has demonstrated that sulfidogenic consortia enriched from estuarine sediments can utilize iodinated phenols as a source of carbon and energy. asm.orgnih.gov A study on a consortium maintained on 4-chlorophenol (B41353) showed it could also degrade 4-bromophenol (B116583) and 4-iodophenol (B32979). asm.orgnih.gov The degradation of these compounds was coupled to sulfate reduction, with the process ceasing in the absence of sulfate. nih.gov The breakdown of 4-bromo- and 4-iodophenol resulted in the stoichiometric release of the corresponding halide ion, indicating a complete dehalogenation step. asm.orgnih.gov Further experiments using radiolabeled 4-bromophenol confirmed its mineralization to carbon dioxide, with 90% of the radiolabel recovered as CO2. asm.org

The initial step in this anaerobic pathway is often reductive dehalogenation, where the iodine atom is removed from the aromatic ring, followed by the cleavage and mineralization of the resulting phenol (B47542) molecule. asm.org Many SRB can degrade aromatic compounds like phenol and benzoate. wur.nl The process can be complex, as SRB compete with other anaerobic microbes like methanogens for common substrates. wur.nl

Table 1: Anaerobic Degradation of Halogenated Phenols by a Sulfate-Reducing Consortium

| Substrate | Degradation Observed | Key Process | Electron Acceptor | Reference |

|---|---|---|---|---|

| 4-Chlorophenol | Yes | Mineralization to CO2 | Sulfate, Sulfite, Thiosulfate | nih.gov |

| 4-Bromophenol | Yes | Stoichiometric halide release, Mineralization to CO2 | Sulfate | asm.org |

| 4-Iodophenol | Yes | Stoichiometric halide release | Sulfate | asm.orgnih.gov |

| 4-Fluorophenol | No | N/A | Sulfate | nih.gov |

In aerobic environments, the biodegradation of phenols is typically initiated by monooxygenase enzymes. These enzymes hydroxylate the aromatic ring to form catechols. nih.govfrontiersin.org The resulting catechol is a central intermediate that is then subject to ring cleavage by dioxygenase enzymes. nih.govfrontiersin.org

There are two primary catechol cleavage pathways:

Ortho-cleavage (intradiol fission): The aromatic ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid. This intermediate is further metabolized to compounds that can enter the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org

Meta-cleavage (extradiol fission): The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. nih.govfrontiersin.org This pathway yields intermediates like 2-hydroxymuconic semialdehyde, which are subsequently processed into pyruvate (B1213749) and acetaldehyde, also feeding into central metabolic pathways. researchgate.net

For halogenated phenols, the initial step often involves the removal of the halogen atom before the molecule enters these central degradative pathways. Bacterial consortia have been shown to effectively degrade phenol by utilizing both ortho- and meta-cleavage pathways simultaneously. nih.govfrontiersin.org The catabolism of alkylphenols in some bacteria, such as Rhodococcus, proceeds exclusively via meta-cleavage, whereas phenol itself is subject to ortho-cleavage. frontiersin.org

In aquatic environments, iodinated phenols can be degraded through abiotic processes, including direct photolysis and advanced oxidation processes (AOPs). AOPs generate highly reactive species, such as hydroxyl radicals (•OH), which can effectively mineralize recalcitrant organic pollutants. nih.gov

Common AOPs applicable to the degradation of iodinated compounds include:

UV/TiO₂ Process: This photocatalytic process uses titanium dioxide as a semiconductor to generate electron-hole pairs upon UV irradiation, leading to the formation of hydroxyl radicals that attack the pollutant. nih.gov Studies have shown this method is effective for removing iodinated X-ray contrast media (ICM), which share structural similarities with iodinated phenols. nih.govresearchgate.net

UV/H₂O₂ and Ozonation: The combination of UV light with hydrogen peroxide or ozone also generates hydroxyl radicals, enhancing the degradation of organic compounds. nih.gov Ozonation has been shown to remove non-ionic ICM, although some ionic forms can be more resistant. researchgate.net

The degradation pathways in these oxidative processes typically involve deiodination (cleavage of the C-I bond), hydroxylation of the aromatic ring, and eventual ring opening. ccspublishing.org.cnresearchgate.net For instance, the degradation of ICMs can proceed through deiodination, decarboxylation, hydroxyl addition, and cleavage of side chains. ccspublishing.org.cnresearchgate.net However, a potential risk associated with these processes is the formation of toxic iodinated disinfection by-products (I-DBPs). researchgate.netnih.gov For example, the oxidation of phenol in waters with high iodide levels can lead to the formation of various iodophenols, including 2-iodophenol, 4-iodophenol, and 2,4,6-triiodophenol. nih.gov

Table 2: Efficiency of AOPs for Degradation of Iodinated Compounds

| Process | Target Compound Type | Key Reactive Species | Typical Outcome | Reference |

|---|---|---|---|---|

| UV/TiO₂ | Iodinated Contrast Media (ICM), Phenol | Hydroxyl Radical (•OH) | High removal efficiency, Deiodination, Ring Cleavage | nih.govnih.gov |

| Ozonation (O₃) | Non-ionic ICM | Ozone, Hydroxyl Radical (•OH) | Partial to complete removal, Release of inorganic iodine | nih.govresearchgate.net |

| Peroxodisulfate (PDS) Activation | Phenol (in high-iodide water) | Reactive Iodine Species (HOI, I₂, I₃⁻) | Rapid phenol degradation, Formation of toxic iodophenols | nih.gov |

Microbial Involvement in Environmental Iodine Cycling and Biotransformation

Microorganisms are integral to the global biogeochemical cycling of iodine, influencing its speciation, mobility, and fate in the environment. scispace.comjst.go.jp They mediate key transformation processes, including oxidation, reduction, and methylation of iodine species. jst.go.jpnih.govresearchgate.net

Iodinated organic compounds (OICs) can be formed in both natural and engineered water systems through biotic and abiotic pathways. acs.org In natural environments, the iodination of dissolved organic matter (DOM) is a significant process. acs.orgnih.gov

Abiotic Formation: In iodide-containing waters, manganese oxides (such as δ-MnO₂) can act as a catalyst, oxidizing iodide (I⁻) to reactive iodine (I₂). nih.gov This reactive iodine can then readily incorporate into the chemical structure of DOM, particularly lignin-like and tannin-like compounds, through substitution reactions to form OICs. nih.govnih.gov This process is enhanced at lower pH. nih.gov

Biotic Formation: Microorganisms can directly or indirectly mediate the formation of OICs. researchgate.netlnu.edu.ua They can produce extracellular oxidases that facilitate the oxidation of iodide, making it available to react with organic matter. nih.gov Furthermore, many organisms can absorb inorganic iodine and form various OICs, some of which are volatile (e.g., methyl iodide) and contribute to the transfer of iodine from terrestrial and marine environments to the atmosphere. researchgate.netlnu.edu.ua

These formation processes are a concern in water treatment, as the reaction of iodine with organic precursors during disinfection can lead to the formation of potentially toxic I-DBPs. nih.gov

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. nih.gov For sites contaminated with iodinated compounds, including radioactive iodine isotopes released from nuclear activities, microbial processes offer a promising remediation approach. scispace.comresearchgate.net

Strategies for the bioremediation of iodinated contaminants include:

Bioaccumulation and Biosorption: Microorganisms can accumulate iodine from the environment. scispace.com This process can be harnessed to concentrate and remove iodine from contaminated water. For example, the radiation-resistant bacterium Deinococcus radiodurans R1 containing biogenic gold nanomaterials has shown an excellent capability for removing radioactive iodine (>99%) from aqueous solutions. rsc.org

Biodegradation: As discussed in section 8.1, microbial consortia can be used to mineralize iodinated organic compounds. Biostimulation, which involves adding nutrients or electron acceptors (like sulfate for SRB) to contaminated sites, can enhance the activity of indigenous microbial populations capable of degrading these pollutants.

Biotransformation: Microbes can alter the chemical form of iodine, affecting its mobility. For instance, microbial reduction of the more mobile iodate (B108269) (IO₃⁻) to the less mobile iodide (I⁻) can help immobilize iodine in sediments. nih.gov Conversely, microbial oxidation can lead to iodine retention in surface soils. nih.gov

These microbial processes are central to controlling the fate of iodine in the environment and can be effectively utilized to remediate sites contaminated with both stable and radioactive iodine isotopes. nih.govresearchgate.net

Environmental Monitoring and Advanced Detection of Halogenated Phenols in Complex Matrices

Effective environmental management of halogenated phenols requires robust monitoring and detection methods capable of identifying and quantifying these compounds at trace levels in complex environmental matrices such as water, soil, and sediments. A variety of analytical techniques have been developed, ranging from established chromatographic methods to innovative biosensor technologies. nih.gov

Conventional methods for the detection of phenolic compounds often rely on chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with mass spectrometry (MS). nih.govvt.edu These methods are powerful tools for separating, identifying, and quantifying individual halogenated phenol species in a sample. awqc.com.au For instance, a solid-phase microextraction (SPME) coupled with GC/MS method has been developed for the analysis of halogenated phenols in wastewater, achieving detection limits in the range of 50 to 200 ng/L. researchgate.net Bar Adsorptive Microextraction (BAµE) followed by HPLC with diode-array detection (DAD) is another sensitive technique for determining various phenol compounds in surface water, with detection limits reaching as low as 0.25 µg/L. nih.govnih.gov

| Analytical Technique | Abbreviation | Matrix | Typical Detection Limit | Reference |

|---|---|---|---|---|

| Solid-Phase Microextraction - Gas Chromatography/Mass Spectrometry | SPME-GC/MS | Wastewater | 50 - 200 ng/L | researchgate.net |

| Bar Adsorptive Microextraction - High-Performance Liquid Chromatography - Diode Array Detection | BAµE-HPLC-DAD | Surface Water | 0.25 µg/L | nih.govnih.gov |

| High-Performance Liquid Chromatography | HPLC | Aqueous Solutions | Varies (µg/L to mg/L range) | vt.edu |

In recent years, there has been a significant push towards developing advanced, rapid, and field-deployable detection systems. Biosensors, which integrate a biological recognition element with a physical transducer, are at the forefront of this development. jabonline.innih.gov Enzyme-based biosensors are particularly promising for detecting phenolic compounds. aidic.it These sensors often utilize enzymes like laccase, tyrosinase, or horseradish peroxidase, which catalyze the oxidation of phenols. jabonline.innih.gov The resulting electrochemical or optical signal can be correlated to the concentration of the phenolic analyte. nih.gov For example, optical biosensors have been developed that immobilize laccase in a polymer film, allowing for the permanent monitoring of phenolic compounds in aqueous solutions. jabonline.inaidic.it These systems offer advantages in terms of specificity, simplicity, and the potential for real-time, in-situ monitoring. jabonline.inaidic.it

Another advanced approach involves chemoenzymatic cascades, where a series of enzymatic and chemical reactions are used to both detoxify the hazardous phenol and produce a detectable signal, such as bioluminescence. technologynetworks.com This innovative method combines remediation and detection into a single step. technologynetworks.com The development of novel sensor materials, such as reduced graphene oxide decorated with catalyst nanoparticles, is also enhancing the sensitivity and response time of electrochemical biosensors for phenolic compounds and their precursors. researchgate.net

| Biosensor Type | Key Component/Enzyme | Detection Principle | Potential Advantages | Reference |

|---|---|---|---|---|

| Enzymatic (Amperometric/Optical) | Laccase, Tyrosinase, Horseradish Peroxidase | Measures current or optical change from enzymatic oxidation of phenols. | High specificity, sensitivity, potential for miniaturization. | jabonline.innih.govnih.gov |

| Fiber-Optic SPR Biosensor | Tyrosinase or Laccase | Detects changes in surface plasmon resonance upon analyte binding/reaction. | Real-time analysis, high sensitivity. | nih.gov |

| Chemoenzymatic Cascade | Dehalogenases, Luciferase | Converts toxic phenols into a bioluminescent product (luciferin). | Simultaneous detection and detoxification. | technologynetworks.com |

| Reduced Graphene Oxide-based | Prussian Blue Nanoparticles, HRP, Laccase | Electrochemical detection on a high-surface-area material. | Rapid response, high reliability, low cost. | researchgate.net |

These advanced detection methods, particularly when coupled with high-resolution chromatographic techniques for confirmation, provide a comprehensive toolkit for monitoring the environmental presence of halogenated phenols like 3-Ethyl-4-iodophenol in complex matrices. mdpi.comsemanticscholar.org

Future Research Directions and Translational Potential for 3 Ethyl 4 Iodophenol

Innovations in Sustainable Synthetic Methodologies and Scalable Production

The future synthesis of 3-Ethyl-4-iodophenol will likely be driven by the principles of green chemistry, aiming to develop methodologies that are not only efficient but also environmentally benign and scalable. Traditional iodination methods often require harsh conditions and produce toxic waste, limiting their industrial applicability. researchgate.netresearchgate.net

Future research will focus on developing catalytic systems that can achieve high selectivity and yield under mild conditions. researchgate.net Innovations may include the use of metal-based catalysts, such as copper(II) nitrate (B79036), which can facilitate aerobic oxyiodination using molecular iodine (I₂) as the iodinating reagent and molecular oxygen as the oxidant in aqueous media. researchgate.net Another promising avenue is the development of biocatalytic strategies, which could offer highly selective and environmentally friendly routes to iodinated phenols. researchgate.net The use of water as a solvent is a key aspect of these green protocols, significantly reducing the environmental footprint of the synthesis. researchgate.netrsc.orgresearchgate.net

For scalable production, continuous flow chemistry presents a significant opportunity. This approach can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. The development of robust, recyclable catalysts, such as nanostructure solid acid catalysts, will be crucial for the economic viability of large-scale production. researchgate.net The goal is to create highly atom-economic processes that minimize waste and energy consumption, aligning with modern standards for sustainable chemical manufacturing. rsc.orgwjpmr.com

| Methodology | Key Features | Advantages | Challenges for Scalability | Relevant Research Focus |

|---|---|---|---|---|

| Traditional Electrophilic Iodination | Uses I₂ with oxidizing agents (e.g., HNO₃, H₂O₂) or iodine monochloride (ICl). | Well-established procedures. | Harsh reaction conditions, stoichiometric reagents, hazardous byproducts. | Improving selectivity and reducing environmental impact. |

| Metal-Catalyzed Iodination | Employs transition metals (e.g., Cu, Pd) to activate the iodine source. | High efficiency, mild reaction conditions, potential for regioselectivity. researchgate.net | Catalyst cost, potential for metal contamination in the final product. | Development of cheaper, more robust, and recyclable catalysts. |

| Enzyme-Catalyzed Iodination | Utilizes enzymes like peroxidases to catalyze iodination. dtu.dk | High selectivity, environmentally benign (aqueous media, mild pH and temperature). | Enzyme stability, substrate scope, and cost of production. | Enzyme engineering for enhanced stability and broader applicability. |

| Green Chemistry Protocols | Focuses on using water as a solvent, non-toxic reagents, and energy efficiency. researchgate.netrsc.orgresearchgate.net | Minimal environmental impact, enhanced safety. wjpmr.com | Achieving high yields and reaction rates can be challenging. | Optimization of reaction conditions and development of water-tolerant catalysts. |

Application of Advanced Spectroscopic Techniques and In Silico Modeling for Deeper Insights

A thorough understanding of the physicochemical properties of this compound is essential for its future development. While basic characterization is available, advanced spectroscopic techniques will be crucial for a more nuanced understanding of its structure and dynamics. Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy will be instrumental in unambiguously assigning its proton and carbon signals and understanding through-bond and through-space interactions. Advanced mass spectrometry techniques can provide precise information on its fragmentation patterns, aiding in its identification in complex matrices.

In parallel, in silico modeling and computational chemistry will offer profound insights that are often inaccessible through experimental methods alone. Density Functional Theory (DFT) calculations, for instance, can be employed to investigate the molecule's electronic structure, reactivity, and the mechanistic details of its formation. nih.govrsc.org Such computational studies are powerful for predicting the outcomes of reactions and for understanding the fundamental basis of the reactivity of iodinated phenols. nih.govresearchgate.net Molecular dynamics simulations can be used to study its conformational preferences and its interactions with solvents or biological macromolecules. This computational-experimental synergy will be vital for a rational, predictive approach to the design of new applications for this compound.

Further Elucidation of Complex Biological Interactions and Therapeutic Targets